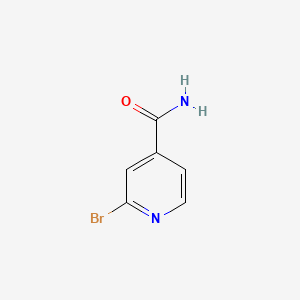

2-Bromoisonicotinamide

Overview

Description

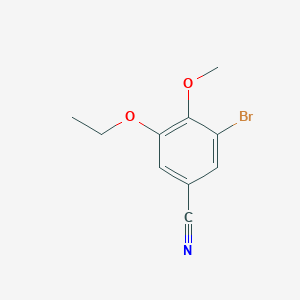

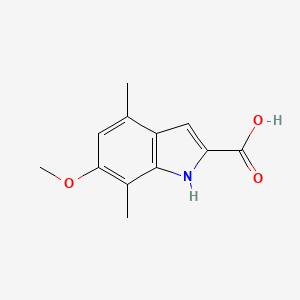

2-Bromoisonicotinamide (2-BI) is a brominated derivative of nicotinamide and is a member of the family of compounds known as isonicotinamides. 2-BI has been studied extensively in the laboratory and is used in a variety of scientific research applications.

Scientific Research Applications

Oxidation Properties

2-Bromoisonicotinamide has been characterized and studied for its oxidation properties. N-Bromoisonicotinamide (NBIN), a derivative of this compound, is known for its stability and effectiveness as an oxidant. It is a low-cost, mild oxidant that can be prepared simply and efficiently, yielding high returns in a short period. NBIN's formal redox potential suggests its potential as an effective source of positive halogen, making it a valuable addition to the range of existing oxidants. This compound is also screened for antimicrobial activity against bacteria and fungi, indicating its utility in biochemical research and potential applications in medicine (Balasubramaniyan & Mathiyalagan, 2010).

Other Related Research

While not directly about this compound, related compounds, such as bromocriptine, have been extensively researched. Bromocriptine is a sympatholytic D2-dopamine agonist used for treating type 2 diabetes. It is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system, resulting in reduced postmeal plasma glucose levels due to enhanced suppression of hepatic glucose production. This has implications for the broader field of diabetes treatment and understanding the role of dopamine in metabolic processes (DeFronzo, 2011).

Safety and Hazards

The safety data sheet for 2-Bromoisonicotinamide indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is also advised to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, and take precautionary measures against static discharge . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water/shower .

Relevant Papers

One relevant paper discusses the catalyzed oxidation kinetics of two alkanones (2-butanone and 2-pentanone) by N-bromoisonicotinamide in aqueous acetic acid medium . The reaction was found to be of first-order with respect to the oxidant and complex behavior was exhibited by enolic ketone and phosphotungustic acid .

properties

IUPAC Name |

2-bromopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCELTDZFDHPTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405015 | |

| Record name | 2-bromoisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29840-73-1 | |

| Record name | 2-bromoisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)